6-Iodoacetamidofluorescein

Descripción

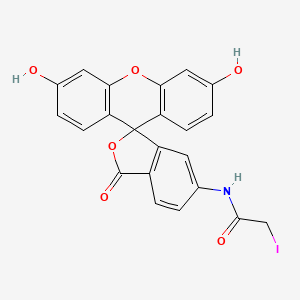

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDPEKZBFANDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223488 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73264-12-7 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Iodoacetamidofluorescein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent dye widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1][2][3] Its utility stems from the iodoacetamide (B48618) group, which selectively reacts with sulfhydryl groups (thiols) present in cysteine residues under physiological conditions, forming a stable thioether bond.[4] This specific reactivity allows for the targeted fluorescent labeling of proteins, enabling researchers to study protein structure, function, interactions, and localization within complex biological systems. This guide provides an in-depth overview of 6-IAF, including its chemical and physical properties, a detailed experimental protocol for protein labeling, and its application in studying signaling pathways.

Core Properties and Data

6-IAF is a derivative of the highly fluorescent molecule fluorescein. The addition of the iodoacetamide functional group confers its reactivity towards thiol groups.

| Property | Value | Source |

| Synonyms | 6-IAF, N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)-2-iodoacetamide | [5] |

| Molecular Formula | C₂₂H₁₄INO₆ | [2][5] |

| Molecular Weight | 515.25 g/mol | [5] |

| CAS Number | 73264-12-7 | [2][5] |

| Excitation Maximum (λex) | ~488-490 nm | [2][5] |

| Emission Maximum (λem) | ~515-542 nm | [2][5] |

| Purity | ≥95% (HPLC) | [5] |

| Form | Solid | [2] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Mechanism of Action: Thiol-Reactive Labeling

The labeling of proteins with 6-IAF relies on the nucleophilic substitution reaction between the thiol group of a cysteine residue and the iodoacetamide moiety of the dye. At a pH of around 7.0-8.0, the sulfhydryl group is sufficiently deprotonated to act as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the formation of a stable covalent thioether bond and the displacement of the iodide ion. While iodoacetamides are highly selective for thiols, some reactivity with other amino acid residues like histidine or methionine can occur at higher pH values.[4]

Caption: Reaction mechanism of this compound with a protein thiol group.

Experimental Protocol: Protein Labeling with 6-IAF

This protocol is a general guideline for labeling proteins with 6-IAF. Optimization may be required for specific proteins and experimental conditions. This protocol is adapted from established methods for similar iodoacetamide-based dyes.[4]

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5, free of primary amines like Tris)

-

This compound (6-IAF)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

-

Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Crucially, the reducing agent must be removed before adding the dye. This can be achieved using a desalting column.

-

-

Dye Preparation:

-

Prepare a stock solution of 6-IAF in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use as the dye is light-sensitive and susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to stop the reaction by consuming any unreacted 6-IAF. Incubate for at least 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and the quenching reagent using a desalting column pre-equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions. The labeled protein can be identified by its yellow color and by measuring absorbance at 280 nm (for protein) and ~490 nm (for the dye).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein molecule) can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:

-

A_max = Absorbance of the labeled protein at the excitation maximum of the dye (~490 nm).

-

M_protein = Molecular weight of the protein.

-

ε_dye = Molar extinction coefficient of the dye at A_max (for fluorescein, ~70,000 cm⁻¹M⁻¹).

-

A_280 = Absorbance of the labeled protein at 280 nm.

-

CF_280 = Correction factor for the absorbance of the dye at 280 nm (for fluorescein, ~0.3).

-

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

-

Caption: A streamlined workflow for the fluorescent labeling of proteins using 6-IAF.

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are invaluable tools for dissecting cellular signaling pathways. By labeling a specific protein of interest with 6-IAF, its movement, localization, and interaction with other cellular components can be visualized and quantified using techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

For instance, consider a generic kinase signaling pathway. A protein kinase (Kinase A) is activated by an upstream signal, leading to its translocation from the cytoplasm to the nucleus where it phosphorylates and activates a transcription factor, ultimately leading to gene expression. By labeling a downstream target protein (Substrate Protein) of this kinase with 6-IAF, its phosphorylation-dependent localization or interaction with other proteins can be monitored.

Caption: An example of using a 6-IAF labeled protein to study a kinase signaling pathway.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of proteins and other thiol-containing molecules. Its high specificity for cysteine residues allows for targeted labeling, enabling a wide array of applications in cell biology, biochemistry, and drug discovery. The detailed protocol and illustrative applications provided in this guide serve as a comprehensive resource for researchers aiming to leverage the power of fluorescence in their studies. Proper handling and optimization of the labeling procedure are crucial for obtaining high-quality, reproducible results.

References

- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

6-Iodoacetamidofluorescein principle of fluorescence

An In-depth Technical Guide to the Fluorescence Principle of 6-Iodoacetamidofluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core principles underlying the fluorescence of this compound (6-IAF), a widely used thiol-reactive fluorescent probe. We will delve into the fundamental photophysics, the mechanism of covalent labeling, and practical experimental considerations.

The Fundamental Principle of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be elegantly visualized using a Jablonski diagram.[1][2][3][4]

A molecule in its stable, low-energy electronic ground state (S₀) can be elevated to an excited electronic state (S₁ or S₂) by absorbing a photon of light.[1][2][3] This excitation happens almost instantaneously. The molecule then rapidly loses some of this energy as heat through non-radiative processes like vibrational relaxation, descending to the lowest vibrational level of the first excited singlet state (S₁).[1][3]

From this relaxed excited state, the molecule returns to the ground state (S₀) by emitting a photon.[1][4] Because some energy was lost as heat during vibrational relaxation, the emitted photon has less energy and, therefore, a longer wavelength than the absorbed photon.[1] This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift.[5] The entire fluorescence process, from absorption to emission, occurs on the timescale of nanoseconds.[1]

Properties of this compound (6-IAF)

6-IAF is a derivative of the well-known fluorophore, fluorescein (B123965). It consists of a fluorescein core, which is responsible for its photophysical properties, and a reactive iodoacetamide (B48618) group.[6] This iodoacetamide moiety allows the dye to be covalently attached to biomolecules, particularly proteins.[6][7]

The iodoacetamide group is an alkylating agent that specifically reacts with nucleophilic residues. Under physiological pH conditions, its primary target is the sulfhydryl (thiol) group of cysteine residues.[6]

Quantitative Data Summary

The photophysical and chemical properties of 6-IAF are summarized in the table below. For comparison, data for its parent compound, fluorescein, are also included.

| Property | This compound (6-IAF) | Fluorescein |

| Molecular Formula | C₂₂H₁₄INO₆[8] | C₂₀H₁₂O₅ |

| Molecular Weight (Da) | 515.25[8] | 332.31 |

| Excitation Max (λex) | ~488 - 494 nm[6][8] | ~495 nm[9][10] |

| Emission Max (λem) | ~518 - 542 nm[6][8] | ~517 nm[9][10] |

| Molar Extinction Coeff. (ε) | 80,000 - 85,000 M⁻¹cm⁻¹ at 492 nm[6] | ~70,000 M⁻¹cm⁻¹[11] |

| Fluorescence Lifetime (τ) | Not widely reported, but similar to Fluorescein | ~4.0 ns[9][10] |

| Quantum Yield (Φ) | Not widely reported, but similar to Fluorescein | ~0.92[12] |

| Reactive Group | Iodoacetamide[6] | N/A |

| Target Functional Group | Sulfhydryls (Thiols)[6] | N/A |

Principle of Thiol-Reactive Labeling

The utility of 6-IAF in biological research stems from its ability to form a stable, covalent bond with proteins. The iodoacetamide group reacts with the thiol side chain of cysteine residues via a nucleophilic substitution reaction, forming a thioether bond.[6] This reaction is highly specific for thiols at a pH range of 7.0-8.0.[6][13]

Experimental Protocols

Protein Labeling with 6-IAF

This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may be required depending on the specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.5-8.0).

-

This compound (6-IAF).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.[14]

-

If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10- to 20-fold molar excess of DTT for 1 hour at room temperature. Note: The reducing agent must be removed before adding 6-IAF.

-

-

6-IAF Stock Solution:

-

Labeling Reaction:

-

Purification:

-

Separate the labeled protein from unreacted 6-IAF and any byproducts. This is crucial to prevent high background fluorescence.

-

Use a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[13][14] Alternatively, dialysis can be performed against a large volume of buffer.

-

Measuring Fluorescence

Procedure:

-

Determine Protein Concentration and Degree of Labeling:

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and ~494 nm (for 6-IAF).

-

Calculate the protein concentration and the molar incorporation ratio (moles of dye per mole of protein).

-

-

Acquire Fluorescence Spectra:

-

Using a fluorometer, record the emission spectrum of the labeled protein by exciting at its absorption maximum (~494 nm).

-

To determine the excitation spectrum, set the emission monochromator to the emission maximum (~520 nm) and scan a range of excitation wavelengths.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for protein labeling and subsequent purification.

Conclusion

This compound is a powerful tool for fluorescently labeling proteins at specific cysteine residues. Its utility is grounded in the fundamental principles of molecular fluorescence and the specific chemical reactivity of its iodoacetamide group. By understanding these core principles and following robust experimental protocols, researchers can effectively utilize 6-IAF to visualize and quantify proteins in a wide array of biological applications, from fluorescence microscopy to biophysical assays.

References

- 1. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 2. horiba.com [horiba.com]

- 3. azom.com [azom.com]

- 4. ossila.com [ossila.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 6-(Iodoacetamido)fluorescein fluorescence, = 95 HPLC 73264-12-7 [sigmaaldrich.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thermofisher.com [thermofisher.com]

- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-IAF: Chemical Structure and Properties

Disclaimer: The user's query "6-IAF" is ambiguous and could refer to two distinct chemical entities due to a likely typographical error: 6-Iodoacetamidofluorescein , a fluorescent labeling reagent, or 5-Iodo-2-aminoindan , a psychoactive research chemical. This guide will provide a comprehensive overview of both compounds to address the potential interpretations of the user's request.

Part 1: this compound (6-IAF)

Introduction

This compound (6-IAF) is a thiol-reactive fluorescent dye belonging to the fluorescein (B123965) family of compounds. It is widely utilized in biological research to covalently label proteins, peptides, and other biomolecules containing free sulfhydryl groups, which are primarily found in cysteine residues. The iodoacetamide (B48618) moiety of 6-IAF reacts with sulfhydryl groups to form a stable thioether bond. This labeling allows for the visualization and tracking of biomolecules in various experimental setups, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. It is important to note that the isomeric form, 5-Iodoacetamidofluorescein (5-IAF), is also commonly used and shares similar properties and applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below, along with a summary of its key physicochemical properties in Table 1.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of this compound (6-IAF)

| Property | Value | Reference(s) |

| IUPAC Name | N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-2-iodoacetamide | [1] |

| Synonyms | 6-IAF, 6-(Iodoacetamido)fluorescein | [1] |

| CAS Number | 73264-12-7 | [1][2] |

| Molecular Formula | C₂₂H₁₄INO₆ | [2] |

| Molecular Weight | 515.25 g/mol | [1] |

| Appearance | Light orange to yellow-orange solid powder | [1] |

| Solubility | Soluble in DMF and aqueous buffers with pH > 6 | [3] |

| Purity | ≥95% (HPLC) | [1] |

| Excitation Maximum (λex) | ~490 nm | [2] |

| Emission Maximum (λem) | ~515 nm | [2] |

| Storage | Store at -20°C, protected from light | [3] |

Mechanism of Action and Applications

The primary mechanism of action of 6-IAF is the covalent modification of sulfhydryl groups. The iodoacetamide group is an alkylating agent that reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).

Applications:

-

Protein Labeling: 6-IAF is extensively used to fluorescently label proteins for visualization and quantification. Labeled proteins can be tracked in living cells, and their localization and dynamics can be studied.

-

Fluorescence Resonance Energy Transfer (FRET): 6-IAF can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.[2] When a donor fluorophore (e.g., a fluorescent protein) is in close proximity (1-10 nm) to 6-IAF, energy can be transferred from the donor to the acceptor, leading to a measurable change in fluorescence.

-

Structural and Functional Studies: By labeling specific cysteine residues, 6-IAF can be used as a probe to investigate the local environment and conformational changes of proteins. It has been used to label proteins such as actin, myosin, and histones.[2]

Experimental Protocols

This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (with at least one free sulfhydryl group)

-

This compound (6-IAF)

-

Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., Dithiothreitol - DTT), if necessary

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add DTT to a final concentration of 1-10 mM and incubate for 1 hour at room temperature.

-

Remove the excess DTT using a desalting column equilibrated with Labeling Buffer.

-

-

6-IAF Stock Solution:

-

Dissolve 6-IAF in DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

-

-

Purification:

-

Remove the unreacted 6-IAF from the labeled protein using a desalting column or by dialysis against the Labeling Buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~490 nm (for 6-IAF concentration).

-

Workflow for Protein Labeling with 6-IAF:

Caption: Workflow for fluorescently labeling a protein with 6-IAF.

This protocol outlines the general steps for conducting a sensitized emission FRET experiment using a fluorescently labeled protein (e.g., with 6-IAF as the acceptor) and a donor fluorophore (e.g., a fluorescent protein).

Materials:

-

Cells expressing the donor-tagged protein of interest.

-

Purified 6-IAF-labeled protein (acceptor).

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor).

-

Image analysis software.

Procedure:

-

Sample Preparation:

-

Culture cells expressing the donor-tagged protein.

-

Introduce the 6-IAF-labeled acceptor protein into the cells (e.g., via microinjection or cell-penetrating peptides).

-

Prepare control samples: cells expressing only the donor, and cells with only the acceptor.

-

-

Image Acquisition:

-

Acquire three images of the experimental sample:

-

Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

-

Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

-

FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

-

-

Acquire the same set of images for the control samples to correct for spectral bleed-through.

-

-

Image Analysis:

-

Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control images.

-

Calculate the FRET efficiency (E) on a pixel-by-pixel basis using established algorithms. A common method is the normalized FRET (NFRET) calculation.

-

Part 2: 5-Iodo-2-aminoindan (5-IAI)

Introduction

5-Iodo-2-aminoindan (5-IAI) is a psychoactive research chemical and a derivative of 2-aminoindan. It is a rigid analog of p-iodoamphetamine and is known to act as a releasing agent of the monoamine neurotransmitters serotonin (B10506), norepinephrine, and dopamine.[4] Developed in the 1990s, it has been investigated for its potential entactogenic effects, similar to those of MDMA.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Iodo-2-aminoindan is shown below, with its physicochemical properties summarized in Table 2.

Chemical Structure of 5-Iodo-2-aminoindan:

Table 2: Physicochemical Properties of 5-Iodo-2-aminoindan (5-IAI)

| Property | Value | Reference(s) |

| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine | [4] |

| Synonyms | 5-IAI, 5-Iodo-2-aminoindane | [4] |

| CAS Number | 132367-76-1 | [4] |

| Molecular Formula | C₉H₁₀IN | [4] |

| Molar Mass | 259.09 g/mol | [4] |

| Appearance | Crystalline solid (as hydrochloride salt) | [5] |

| Solubility | Soluble in DMSO (~0.5 mg/mL) and DMF (~0.3 mg/mL) as hydrochloride salt | [5][6] |

Pharmacological Properties

5-IAI primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It interacts with the respective monoamine transporters (SERT, NET, and DAT) to inhibit reuptake and promote the non-vesicular release of these neurotransmitters into the synaptic cleft. In vitro studies have shown that it is a potent inhibitor of serotonin uptake.[7] Additionally, 5-IAI exhibits affinity for several serotonin and adrenergic receptors, which contributes to its complex pharmacological profile.[4]

Table 3: Receptor Binding Profile of 5-IAI

| Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin Transporter (SERT) | Potent inhibitor | [7][8] |

| Norepinephrine Transporter (NET) | Moderate inhibitor | [8] |

| Dopamine Transporter (DAT) | Weaker inhibitor | [8] |

| 5-HT1A Receptor | High affinity | [4] |

| 5-HT2A Receptor | High affinity | [4] |

| 5-HT2B Receptor | High affinity | [4][9] |

| 5-HT2C Receptor | High affinity | [4] |

| α2A-Adrenergic Receptor | Moderate affinity | [4] |

| α2B-Adrenergic Receptor | Moderate affinity | [4] |

| α2C-Adrenergic Receptor | Moderate affinity | [4] |

Detailed pharmacokinetic data for 5-IAI in humans is not available. Studies in rodents suggest a short plasma and brain half-life. The bioavailability of the related compound 5-methoxy-2-aminoindane (MEAI) in rats was found to be dose-dependent, with non-linear pharmacokinetics observed at higher doses.[10]

Table 4: Putative Pharmacokinetic Parameters of 5-IAI (based on related compounds and animal studies)

| Parameter | Value/Description | Reference(s) |

| Absorption | Orally active | [4] |

| Distribution | Crosses the blood-brain barrier | [10] |

| Metabolism | Likely metabolized in the liver | [10] |

| Elimination Half-life (t₁/₂) | Short in rats | [10] |

| Bioavailability (F) | Potentially dose-dependent | [10] |

Signaling Pathways

The pharmacological effects of 5-IAI are mediated through its interaction with monoamine transporters and various G protein-coupled receptors. The primary signaling pathways involved are:

-

Monoamine Transporter Interaction: By reversing the action of SERT, NET, and DAT, 5-IAI increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to the activation of their respective postsynaptic receptors.

-

5-HT2A Receptor Signaling: Activation of the Gq-coupled 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

α₂-Adrenergic Receptor Signaling: As an agonist at these Gi-coupled receptors, 5-IAI can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of 5-IAI at the 5-HT2A Receptor:

References

- 1. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]

- 2. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]

- 4. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Basicmedical Key [basicmedicalkey.com]

- 9. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]

- 10. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Application Guide to 6-Iodoacetamidofluorescein (6-IAF)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 6-Iodoacetamidofluorescein

This compound (6-IAF) is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules. Its core structure is based on the highly fluorescent fluorescein (B123965) molecule, functionalized with an iodoacetamide (B48618) group. This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found in cysteine residues within proteins. This specificity allows for targeted labeling and subsequent visualization and analysis of protein structure, function, and dynamics.

Physicochemical and Spectral Data

| Property | Value | Source(s) |

| Molecular Weight | 515.25 g/mol | [1][2] |

| Molecular Formula | C₂₂H₁₄INO₆ | [1][2] |

| CAS Number | 73264-12-7 | [1][2] |

| Excitation Maximum (λex) | ~488 - 490 nm | |

| Emission Maximum (λem) | ~515 - 542 nm | |

| Molar Extinction Coefficient (ε) | Data not available in reviewed sources | |

| Fluorescence Quantum Yield (Φ) | Data not available in reviewed sources | |

| Recommended Solvent | DMSO or DMF |

Thiol-Reactive Chemistry: The Labeling Mechanism

The utility of 6-IAF as a protein label stems from the specific and efficient reaction between its iodoacetamide moiety and the sulfhydryl group of a cysteine residue. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the fluorescein fluorophore to the protein of interest.

The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the sulfhydryl group is deprotonated to the more nucleophilic thiolate anion. At lower pH values, the reaction rate is significantly reduced. While iodoacetamides are highly selective for sulfhydryls, at significantly higher pH values or in the absence of accessible thiols, reactivity with other nucleophilic amino acid side chains such as histidine, methionine, or lysine (B10760008) can occur, though at a much slower rate.

Experimental Protocol: Protein Labeling with 6-IAF

This section provides a detailed methodology for the covalent labeling of a protein with 6-IAF. The protocol is a general guideline and may require optimization based on the specific protein and experimental context.

Materials and Reagents

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound (6-IAF)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5

-

Quenching Reagent: e.g., 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer and Fluorometer

Step-by-Step Procedure

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Labeling Buffer. The protein concentration should ideally be between 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT. Note that excess reducing agent must be removed prior to labeling, for example, by dialysis or using a desalting column.

-

-

6-IAF Stock Solution Preparation:

-

Immediately before use, dissolve 6-IAF in anhydrous DMSO or DMF to a concentration of 10-20 mM. Protect the solution from light.

-

-

Labeling Reaction:

-

Add the 6-IAF stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of 6-IAF over the protein is a common starting point. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as DTT to a final concentration of 10-50 mM. The quenching reagent will react with any unreacted 6-IAF.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted 6-IAF and the quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Monitor the column eluate by absorbance at both 280 nm (for protein) and ~490 nm (for 6-IAF).

-

Pool the fractions containing the labeled protein.

-

-

Characterization of the Labeled Protein:

-

Confirm the fluorescence properties of the labeled protein by measuring its excitation and emission spectra.

Applications in Research and Drug Development

The covalent labeling of proteins with 6-IAF enables a wide range of applications in both basic research and drug development, including:

-

Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

-

Fluorescence Spectroscopy: Studying protein conformational changes, protein-protein interactions, and ligand binding through techniques such as Fluorescence Resonance Energy Transfer (FRET), where 6-IAF can act as a donor or acceptor fluorophore.

-

Flow Cytometry: Quantification of cell surface or intracellular proteins.

-

Biochemical Assays: Development of fluorescence-based assays to screen for enzyme inhibitors or modulators of protein function.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of cysteine residues in proteins. Its bright fluorescence and well-defined spectral properties make it a valuable tool for a multitude of applications in life sciences and drug discovery. Careful consideration of experimental conditions, particularly pH and stoichiometry, along with thorough purification and characterization, are crucial for obtaining reliable and reproducible results. The lack of readily available data for its molar extinction coefficient and quantum yield highlights the importance of empirical determination of these parameters for precise quantitative studies.

References

6-Iodoacetamidofluorescein (6-IAF): A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties and handling of fluorescent probes is paramount. 6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent dye widely utilized for labeling proteins and peptides. This guide provides an in-depth overview of its core spectral characteristics, detailed experimental protocols, and visualizations of its application in molecular biology and drug discovery.

Core Spectroscopic Properties of 6-IAF

This compound (6-IAF) is a derivative of the well-known fluorophore, fluorescein (B123965). It contains an iodoacetamide (B48618) group that readily reacts with sulfhydryl (thiol) groups on cysteine residues in proteins, forming a stable thioether bond. This specificity makes it a valuable tool for targeted labeling. While specific quantitative data for 6-IAF can be limited, its spectral properties are very similar to its isomer, 5-IAF, and the parent molecule, fluorescein. The data presented below is a compilation from various sources, with values for 5-IAF and fluorescein used as close approximations where specific 6-IAF data is unavailable.

| Parameter | Value | Solvent/Conditions | Citation |

| Excitation Maximum (λex) | ~488 nm | Dimethylformamide (DMF) | [1] |

| Emission Maximum (λem) | ~542 nm | Dimethylformamide (DMF) | [1] |

| Molar Extinction Coefficient (ε) | ~82,000 M⁻¹cm⁻¹ | Not specified; value for 5-IAF | |

| Quantum Yield (Φ) | ~0.79 | Ethanol; value for fluorescein | [2] |

| Fluorescence Lifetime (τ) | ~4.0 ns | Phosphate Buffer (pH 7.5); value for fluorescein | |

| Molecular Weight | 515.25 g/mol |

Experimental Protocols

Protein Labeling with 6-IAF

This protocol is adapted for the labeling of a generic thiol-containing protein with 6-IAF. Optimization may be required for specific proteins and applications.

Materials:

-

6-IAF

-

Protein of interest with accessible sulfhydryl groups

-

Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)

-

Desalting column or dialysis tubing for purification

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT. The reducing agent must then be removed before adding 6-IAF.

-

6-IAF Stock Solution: Immediately before use, dissolve 6-IAF in a small amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution. Protect the solution from light.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.

-

Quenching: Add the quenching reagent to a final concentration of 10-20 mM to stop the reaction by consuming any unreacted 6-IAF. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted dye and quenching reagent by passing the labeled protein solution through a desalting column or by dialysis against an appropriate buffer.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of 6-IAF (~488 nm).

Visualizing Experimental Workflows and Principles

Workflow for Protein Labeling with 6-IAF

The following diagram illustrates the key steps involved in labeling a protein with 6-IAF.

Caption: Workflow for labeling a thiol-containing protein with 6-IAF.

Principle of a FRET-based Assay Using 6-IAF

6-IAF can serve as either a donor or an acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments, depending on the spectral properties of its FRET partner. The diagram below illustrates the principle of a FRET-based assay to detect protein-protein interaction, where 6-IAF acts as the acceptor.

Caption: Principle of FRET for detecting protein-protein interaction.

References

An In-depth Technical Guide to the Thiol Reactivity of 6-Iodoacetamidofluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical considerations for utilizing 6-Iodoacetamidofluorescein (6-IAF) in labeling biomolecules. 6-IAF is a thiol-reactive fluorescent probe widely employed in biological research and drug development to elucidate protein structure, function, and interactions.

Core Principles of 6-IAF Thiol Reactivity

The primary application of this compound (6-IAF) is the covalent labeling of thiol groups, predominantly the sulfhydryl side chains of cysteine residues in proteins. The reactivity of 6-IAF is centered on its iodoacetamide (B48618) moiety, which readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with a deprotonated thiol group (thiolate anion, -S⁻).

This reaction results in the formation of a stable and irreversible thioether bond, covalently attaching the fluorescein (B123965) fluorophore to the target molecule. The fluorescein component allows for sensitive detection and quantification of the labeled species through fluorescence-based techniques.

The Chemical Mechanism

The labeling reaction proceeds as follows:

-

Deprotonation of the Thiol: The reaction is highly pH-dependent, as the reactive species is the thiolate anion (-S⁻). The concentration of the thiolate anion increases as the pH of the solution approaches and exceeds the pKa of the cysteine sulfhydryl group (typically around 8.5).

-

Nucleophilic Attack: The nucleophilic thiolate anion attacks the electrophilic carbon atom of the iodoacetamide group on the 6-IAF molecule.

-

Displacement of Iodide: This attack leads to the displacement of the iodide ion, a good leaving group.

-

Formation of a Thioether Bond: The final product is a stable thioether linkage between the sulfur atom of the cysteine and the acetamido group of the fluorescein dye.

Quantitative Data and Reaction Kinetics

| Parameter | Influence on Reaction Rate | Notes |

| pH | Increases with increasing pH | The rate is dependent on the concentration of the thiolate anion, which increases as the pH rises above the pKa of the thiol group (typically 8.0-9.0 for cysteine). A common pH range for labeling is 7.5-8.5 to balance reactivity and specificity. |

| Temperature | Increases with increasing temperature | Reactions are typically carried out at room temperature (22°C) or 4°C for extended incubation times to minimize protein degradation. |

| Concentration of Reactants | Increases with higher concentrations | A molar excess of 6-IAF to protein (typically 5- to 20-fold) is used to drive the reaction to completion. |

| Presence of Reducing Agents | Can compete with protein thiols | Reducing agents like DTT or TCEP, used to reduce disulfide bonds, must be removed before adding 6-IAF as they will react with the probe.[1] |

| Solvent | Can affect dye solubility and protein stability | 6-IAF is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (<10% v/v) to avoid protein precipitation.[1] |

Experimental Protocols

The following are generalized protocols for labeling proteins with 6-IAF. Optimization is often necessary for specific proteins and applications.

Preparation of Protein and 6-IAF Stock Solutions

Protein Preparation:

-

Dissolve the protein of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES) at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubate for 1-2 hours at room temperature.

-

Crucially, remove the reducing agent prior to adding 6-IAF. This can be achieved by dialysis or using a desalting column.

6-IAF Stock Solution:

-

Prepare a stock solution of 6-IAF in a high-quality anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) at a concentration of 1-10 mg/mL.

-

This solution should be prepared fresh immediately before use, as 6-IAF is light-sensitive and can hydrolyze in the presence of water.

Labeling Reaction

-

To the protein solution, add a 5- to 20-fold molar excess of the 6-IAF stock solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The incubation should be carried out in the dark to prevent photobleaching of the fluorescein dye.

-

The reaction should be performed at a pH between 7.5 and 8.5 for optimal reactivity and specificity.

Quenching and Purification

-

To stop the reaction, add a small molecule thiol such as 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-50 mM to quench any unreacted 6-IAF.

-

Separate the labeled protein from unreacted 6-IAF and the quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

References

Probing Protein Landscapes: An In-depth Technical Guide to 6-IAF in Conformational Studies

For Researchers, Scientists, and Drug Development Professionals

The dynamic nature of protein conformations is central to their function, governing everything from enzymatic activity and signal transduction to protein-protein interactions. Understanding these intricate molecular ballets is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics. Among the arsenal (B13267) of biophysical tools available, fluorescent probes offer a powerful lens to illuminate these processes. This guide provides a comprehensive overview of 6-iodoacetamidofluorescein (6-IAF), a thiol-reactive fluorescent dye, and its application in the study of protein conformation.

Introduction to 6-IAF: A Versatile Fluorescent Reporter

This compound (6-IAF) is a derivative of the widely used fluorophore, fluorescein. Its key feature is the iodoacetamide (B48618) group, which reacts specifically with the thiol group of cysteine residues under appropriate conditions, forming a stable thioether bond. This covalent labeling allows for the site-specific introduction of a fluorescent reporter onto a protein of interest.[1] The fluorescence properties of 6-IAF are sensitive to its local environment, making it an excellent probe for detecting changes in protein conformation. Alterations in the polarity, viscosity, or accessibility of the dye's environment upon protein folding, unfolding, or ligand binding can lead to measurable changes in its fluorescence intensity, emission wavelength, fluorescence lifetime, and polarization (anisotropy).

Key Properties of 6-IAF:

| Property | Value | Reference |

| Molecular Weight | ~515.3 g/mol | [1] |

| Excitation Maximum | ~495 nm | [1] |

| Emission Maximum | ~520 nm | [1] |

| Reactive Group | Iodoacetamide | [1] |

| Target Residue | Cysteine (thiol group) | [1] |

Experimental Techniques Utilizing 6-IAF

The versatility of 6-IAF allows its use in a variety of fluorescence-based techniques to probe different aspects of protein conformation and dynamics.

Fluorescence Anisotropy: Monitoring Molecular Tumbling

Fluorescence anisotropy measures the rotational mobility of a fluorescently labeled molecule. When a protein labeled with 6-IAF is excited with polarized light, the emitted light will also be polarized. The degree of polarization, or anisotropy, is inversely proportional to the rotational diffusion of the protein. Changes in protein size or shape, such as those occurring during ligand binding, protein-protein association, or conformational changes, will alter the rotational correlation time and thus the measured anisotropy.[2][3]

Experimental Protocol: Determination of Binding Affinity (Kd) using Fluorescence Anisotropy Titration

This protocol outlines the steps to determine the dissociation constant (Kd) of a protein-ligand interaction.

-

Protein Labeling with 6-IAF:

-

Reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP.

-

Remove the reducing agent by dialysis or gel filtration.

-

Incubate the protein with a 10- to 20-fold molar excess of 6-IAF in a suitable buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5) for several hours at 4°C or room temperature in the dark.

-

Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.

-

Remove unreacted dye by extensive dialysis or gel filtration.

-

Determine the labeling stoichiometry (dye-to-protein ratio) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~495 nm).[4]

-

-

Fluorescence Anisotropy Titration:

-

Prepare a solution of the 6-IAF labeled protein at a constant concentration (typically in the low nanomolar range).

-

Prepare a series of solutions with increasing concentrations of the unlabeled ligand.

-

Mix the labeled protein with each ligand concentration and allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers. The excitation wavelength should be set to ~494 nm and emission collected through a band-pass filter centered at ~530 nm.[5]

-

-

Data Analysis:

Stopped-Flow Fluorescence: Capturing Rapid Conformational Changes

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, such as protein folding, unfolding, and ligand binding, on the millisecond timescale.[2][8] By rapidly mixing a solution of 6-IAF labeled protein with a denaturant, renaturant, or ligand, the subsequent changes in fluorescence intensity or anisotropy can be monitored over time to elucidate the kinetics of conformational transitions.[9]

Experimental Protocol: Monitoring Protein Folding Kinetics using Stopped-Flow Fluorescence

-

Prepare Samples:

-

Prepare a solution of the 6-IAF labeled protein in a denatured state (e.g., in a high concentration of guanidinium (B1211019) chloride or urea).

-

Prepare a refolding buffer that will dilute the denaturant and initiate folding.

-

-

Stopped-Flow Measurement:

-

Load the denatured protein solution and the refolding buffer into separate syringes of the stopped-flow instrument.

-

Rapidly mix the two solutions. The instrument's dead time (the time between mixing and the first measurement) is typically in the millisecond range.[8]

-

Monitor the change in fluorescence intensity of 6-IAF over time as the protein folds. The excitation wavelength is set around 495 nm, and the emission is collected through a cutoff or bandpass filter.[10]

-

-

Data Analysis:

-

The resulting kinetic trace (fluorescence vs. time) is fitted to an exponential decay or rise function to determine the rate constants of the folding process.[10] Multi-phasic kinetics may indicate the presence of folding intermediates.

-

Förster Resonance Energy Transfer (FRET): A Molecular Ruler

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[11] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. By labeling two different sites on a protein with a FRET pair (where one fluorophore, like 6-IAF, can act as a donor or acceptor depending on the partner), changes in the distance between these sites due to conformational changes can be measured.[12][13]

Case Study: Elucidating the Activation Mechanism of PDE6

A notable application of 6-IAF has been in studying the conformational changes of the rod outer segment phosphodiesterase 6 (PDE6), a key enzyme in the visual signal transduction cascade.

Signaling Pathway of PDE6 Activation

The following diagram illustrates the light-activated signaling pathway leading to the activation of PDE6.

Caption: The visual signal transduction cascade in rod photoreceptors.

Studies utilizing 6-IAF labeling of specific cysteine residues on the subunits of PDE6 have provided quantitative insights into the hydrodynamic properties and conformational changes that occur upon activation by transducin.[14][15]

Quantitative Data from PDE6 Studies:

| Parameter | Value | Method | Reference |

| Sedimentation coefficient (S) of Pγ subunit | 1.1 ± 0.05 S | Analytical Ultracentrifugation with Fluorescence Detection | [15] |

| Stokes radius (Rs) of Pγ subunit | 2.2 nm | Calculated from S value | [15] |

| Axial ratio of Pγ subunit | 5.9 | Calculated from S value | [15] |

| Sedimentation coefficient (S) of Pαβ dimer | 7.9 ± 0.08 S | Analytical Ultracentrifugation with Fluorescence Detection | [15] |

| Stoichiometry of Gα-GTP binding to PDE6 | 2 Gα-GTP per PDE6 holoenzyme | Titration assays | [14] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for studying protein-protein interactions and conformational changes using 6-IAF.

Caption: A generalized workflow for studying protein conformation using 6-IAF.

Practical Considerations and Limitations

While 6-IAF is a powerful tool, researchers should be mindful of several factors:

-

Specificity of Labeling: Iodoacetamide preferentially reacts with free thiols. However, at high concentrations or pH, it can also react with other nucleophilic residues like histidine and lysine. It is crucial to optimize labeling conditions to ensure cysteine-specific modification.[16]

-

Perturbation by the Label: The attachment of a fluorescent dye, even a relatively small one like fluorescein, can potentially perturb the local protein structure or its interactions. Functional assays should be performed on the labeled protein to ensure its activity is not significantly compromised.

-

Photobleaching: Like all fluorophores, 6-IAF is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. Experimental conditions should be optimized to minimize photobleaching.

-

Environmental Sensitivity: The fluorescence of 6-IAF can be quenched by certain amino acid residues (e.g., tryptophan) or by components in the buffer. These effects need to be considered when interpreting fluorescence intensity changes.

Conclusion

6-IAF remains a valuable and versatile fluorescent probe for investigating the intricacies of protein conformation and dynamics. Its application in techniques such as fluorescence anisotropy, stopped-flow fluorescence, and FRET provides researchers, scientists, and drug development professionals with a powerful toolkit to dissect molecular mechanisms, quantify binding affinities, and characterize the kinetics of conformational changes. A thorough understanding of the principles behind these techniques, coupled with careful experimental design and data analysis, will continue to yield crucial insights into the complex world of protein function and pave the way for the development of novel and effective therapeutics.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 3. researchgate.net [researchgate.net]

- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 5. Regulation of MIF Enzymatic Activity by an Allosteric Site at the Central Solvent Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Stopped Flow FAQs [photophysics.com]

- 9. A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational Engineering of Enzyme Allosteric Regulation through Sequence Evolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. urmc.rochester.edu [urmc.rochester.edu]

- 16. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Iodoacetamidofluorescein Labeling for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent probe widely utilized in biological and biomedical research for the specific labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. Its fluorescein (B123965) core provides strong fluorescence emission in the green spectrum, making it a valuable tool for a variety of applications, including the study of protein structure and function, protein-protein interactions, and enzyme kinetics. This in-depth technical guide provides a comprehensive overview of 6-IAF labeling, from its fundamental chemical properties to detailed experimental protocols and data analysis.

Core Principles of 6-IAF Labeling

The labeling reaction with 6-IAF is based on the nucleophilic substitution of the iodine atom by the sulfur atom of a thiol group, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups under controlled pH conditions.

Chemical Properties of this compound (6-IAF)

A thorough understanding of the physicochemical properties of 6-IAF is essential for its effective use in labeling experiments.

| Property | Value | Reference |

| Molecular Weight | 515.25 g/mol | [1] |

| Excitation Maximum (λex) | ~490 nm | [2] |

| Emission Maximum (λem) | ~515-520 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | Approximately 75,000 M⁻¹cm⁻¹ | [3] |

| Purity | Typically >95% (HPLC) | [1] |

| Solubility | Soluble in DMSO and DMF | |

| Reactivity | Specifically reacts with thiol groups (cysteine residues) |

Experimental Protocols

Protein Labeling with 6-IAF

This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may be required depending on the specific protein and experimental goals.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound (6-IAF)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)

-

Reducing agent (e.g., Dithiothreitol - DTT) (optional)

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

-

Remove the DTT using a desalting column equilibrated with labeling buffer. This step is crucial as DTT will react with 6-IAF.

-

-

6-IAF Stock Solution Preparation:

-

Immediately before use, dissolve 6-IAF in a small amount of high-quality, anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from unreacted 6-IAF using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions and monitor the protein elution by measuring the absorbance at 280 nm. The fluorescently labeled protein will be visible as a yellow-green band.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of 6-IAF (~490 nm, Aₘₐₓ).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

-

CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For fluorescein derivatives, this is typically around 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of 6-IAF at its λmax (~75,000 M⁻¹cm⁻¹).

-

Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Typical Labeling Efficiencies:

The efficiency of 6-IAF labeling can vary depending on the protein's structure, the accessibility of cysteine residues, and the reaction conditions.

| Protein | Typical Degree of Labeling (DOL) | Notes |

| Actin | 0.5 - 1.0 | Labeling of Cys-374 is commonly achieved. |

| Myosin | 1.0 - 2.0 | Labeling of reactive thiols in the motor domain. |

| Bovine Serum Albumin (BSA) | ~1.0 | Contains one free cysteine residue. |

Visualizing Workflows and Pathways with Graphviz

6-IAF Protein Labeling and Purification Workflow

References

6-Iodoacetamidofluorescein (6-IAF): An In-Depth Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent probe widely utilized in basic scientific research to investigate protein structure, function, and dynamics. Its utility stems from the iodoacetamide (B48618) group, which covalently reacts with the sulfhydryl group of cysteine residues, and the fluorescein (B123965) moiety, which provides a fluorescent signal for detection. This guide provides a comprehensive overview of the core basic research applications of 6-IAF, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties and Mechanism of Action

6-IAF is a derivative of fluorescein functionalized with an iodoacetamide group. The iodoacetamide moiety is an alkylating agent that specifically reacts with the thiol group of cysteine residues under neutral to slightly alkaline conditions (pH 7-8). This reaction forms a stable thioether bond, covalently attaching the fluorescent fluorescein molecule to the protein of interest.

The fluorescence of the conjugated fluorescein is sensitive to its local environment, making 6-IAF a valuable tool for probing conformational changes in proteins. Changes in the polarity, viscosity, or the proximity of quenching residues near the labeled cysteine can lead to alterations in the fluorescence intensity, quantum yield, and lifetime of 6-IAF.

Key Basic Research Applications

The primary applications of 6-IAF in basic research revolve around its ability to specifically label cysteine residues, enabling the study of:

-

Protein Structure and Conformational Changes: By monitoring changes in the fluorescence of 6-IAF attached to a specific cysteine, researchers can infer conformational changes in a protein upon ligand binding, substrate turnover, or interaction with other proteins.

-

Enzyme Kinetics and Activity: 6-IAF can be used to label cysteine residues in or near the active site of an enzyme. Changes in fluorescence upon substrate or inhibitor binding can be used to determine kinetic parameters.

-

Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) studies can be performed by using 6-IAF as a donor or acceptor fluorophore in conjunction with another fluorescent probe to measure distances and detect interactions between proteins.

-

Protein Quantification and Visualization: 6-IAF allows for the fluorescent labeling of proteins for visualization in techniques such as SDS-PAGE and fluorescence microscopy, enabling the study of protein localization and abundance.

Quantitative Data Summary

The following tables summarize quantitative data from various basic research applications of 6-IAF and related fluorescent probes for protein labeling.

Table 1: Ligand Binding Affinities for 5-IAF Labeled Na+/K+-ATPase [1][2]

| Ligand | Condition | Apparent Affinity (K₀.₅) | Fluorescence Change |

| Na⁺ | High-affinity site | 0.16 mM | ~7% increase (slow) |

| Na⁺ | Low-affinity site | 34 mM | ~15% increase (rapid) |

| K⁺ | No other ligands | 5 µM | ~9% decrease |

| ATP | High-affinity site | 0.12 µM | Increase |

Table 2: Kinetic Parameters of Actin Polymerization Probed by Cysteine-Reactive Fluorescent Dyes

| Parameter | Condition | Value |

| Association Rate Constant (k₊) | Mg-ATP-actin at barbed end | 7.4 µM⁻¹s⁻¹ |

| Dissociation Rate Constant (k₋) | Mg-ATP-actin at barbed end | 0.89 s⁻¹ |

| Association Rate Constant (k₊) | Mg-ATP-actin at pointed end | 0.56 µM⁻¹s⁻¹ |

| Dissociation Rate Constant (k₋) | Mg-ATP-actin at pointed end | 0.19 s⁻¹ |

| Dissociation Rate Constant (k₋) | ADP-actin at barbed end | 1.4 s⁻¹ |

| Dissociation Rate Constant (k₋) | ADP-actin at pointed end | 0.16 s⁻¹ |

Table 3: Spectroscopic Properties of 6-IAF

| Property | Value | Notes |

| Excitation Maximum (λex) | ~490 nm | In aqueous buffer |

| Emission Maximum (λem) | ~520 nm | In aqueous buffer |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | At ~490 nm |

| Fluorescence Quantum Yield (Φ) | Variable | Highly dependent on the local environment of the conjugated cysteine |

| Fluorescence Lifetime (τ) | ~4 ns | Can vary depending on the protein environment |

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with 6-IAF

This protocol provides a general procedure for labeling purified proteins with 6-IAF. The optimal conditions, including protein concentration, dye-to-protein ratio, and incubation time, may need to be optimized for each specific protein.

Materials:

-

Purified protein containing at least one reactive cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines and thiols.

-

6-IAF stock solution (10 mM in anhydrous DMSO).

-

Reducing agent (e.g., Dithiothreitol - DTT) to ensure cysteine residues are in their reduced state.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane for removing unreacted dye.

Procedure:

-

Protein Preparation:

-

If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature.

-

Remove the DTT by dialysis against the labeling buffer or by using a desalting column.

-

Adjust the protein concentration to 1-5 mg/mL in the labeling buffer.

-

-

Labeling Reaction:

-

Add the 6-IAF stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted 6-IAF using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Alternatively, dialyze the reaction mixture extensively against the storage buffer.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 495 nm (for 6-IAF concentration).

-

Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of 6-IAF at this wavelength (A₂₈₀ of 6-IAF is approximately 0.3 x A₄₉₅).

-

Calculate the concentration of 6-IAF using its molar extinction coefficient at 495 nm (~75,000 M⁻¹cm⁻¹).

-

The degree of labeling is the molar ratio of 6-IAF to the protein.

-

Protocol 2: Monitoring Na+/K+-ATPase Conformational Changes

This protocol describes how to use 5-IAF (functionally equivalent to 6-IAF for this application) to monitor ligand-induced conformational changes in Na+/K+-ATPase by measuring fluorescence changes.[1][2]

Materials:

-

Purified Na+/K+-ATPase labeled with 5-IAF according to Protocol 1.

-

Assay buffer: e.g., 25 mM Histidine, 1 mM EDTA, pH 7.2.

-

Stock solutions of ligands: NaCl, KCl, and ATP.

-

Fluorometer capable of excitation at 490 nm and emission detection at 520 nm.

Procedure:

-

Instrument Setup:

-

Set the fluorometer excitation wavelength to 490 nm and the emission wavelength to 520 nm.

-

Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

-

Measurement of Baseline Fluorescence:

-

Add the IAF-labeled Na+/K+-ATPase to the assay buffer in the cuvette to a final concentration of approximately 50-100 µg/mL.

-

Record the stable baseline fluorescence intensity.

-

-

Ligand Titration:

-

Add small aliquots of the ligand stock solution (e.g., NaCl, KCl, or ATP) to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity after it stabilizes.

-

Continue the titration until the fluorescence change reaches a plateau.

-

-

Data Analysis:

-

Correct the fluorescence values for dilution.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the apparent affinity (K₀.₅) and the maximum fluorescence change.

-

Signaling Pathways and Experimental Workflows

Na+/K+-ATPase Pumping Cycle

The Na+/K+-ATPase is a crucial ion pump that maintains the electrochemical gradients of Na⁺ and K⁺ across the plasma membrane. Its pumping cycle involves major conformational changes between an inward-facing (E1) and an outward-facing (E2) state. 6-IAF can be used to probe these conformational transitions.

Caption: Conformational transitions of the Na+/K+-ATPase cycle probed by 6-IAF.

Experimental Workflow for Protein Labeling and Analysis

The general workflow for utilizing 6-IAF in basic research involves several key steps, from initial protein preparation to final data analysis.

Caption: General experimental workflow for 6-IAF protein labeling and subsequent analysis.

Conclusion

This compound is a versatile and powerful tool for the basic research scientist. Its ability to specifically and covalently label cysteine residues allows for the sensitive detection of proteins and the real-time monitoring of dynamic processes such as conformational changes and ligand binding. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to employ 6-IAF in their studies of protein structure and function. Careful optimization of labeling conditions and rigorous data analysis are crucial for obtaining meaningful and reproducible results with this fluorescent probe.

References

The Versatility of 6-Iodoacetamidofluorescein (6-IAF) in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the ability to visualize and track biomolecules is paramount. Fluorescent labeling has emerged as an indispensable tool, and among the myriad of available fluorophores, 6-Iodoacetamidofluorescein (6-IAF) stands out as a robust and versatile reagent. This technical guide provides an in-depth exploration of the advantages of using 6-IAF in research, complete with detailed experimental protocols, quantitative data, and visual representations of its application in various experimental workflows. 6-IAF is a thiol-reactive fluorescent dye, meaning it specifically attaches to cysteine residues on proteins, making it an excellent choice for labeling and tracking these crucial biomolecules in a variety of contexts.[1][2][3] Its bright fluorescence and stable covalent linkage offer high sensitivity and reliability in numerous applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.[2][4]

Core Advantages of this compound

The utility of 6-IAF in research is underpinned by several key advantages:

-

High Specificity for Thiols: The iodoacetamide (B48618) moiety of 6-IAF reacts specifically with the sulfhydryl groups of cysteine residues in proteins under controlled pH conditions, typically between 7.5 and 8.5.[1] This specificity allows for targeted labeling of proteins, minimizing off-target reactions with other amino acid residues like lysines, histidines, or the N-terminus, which can be a concern with other labeling chemistries such as N-hydroxysuccinimide (NHS) esters.[5][6]

-

Stable Covalent Bond Formation: The reaction between the iodoacetamide group and a thiol results in the formation of a stable thioether bond.[1][7] This robust covalent linkage ensures that the fluorescent label remains attached to the target protein throughout the course of an experiment, even under denaturing conditions, making it suitable for applications like SDS-PAGE and Western blotting.

-

Bright and Photostable Fluorescence: 6-IAF is a derivative of fluorescein (B123965), a fluorophore known for its high quantum yield and bright green fluorescence.[8] This intrinsic brightness allows for the detection of even low-abundance proteins. While photobleaching can be a concern with any fluorophore, fluorescein derivatives like 6-IAF offer reasonable photostability for many imaging applications.[5]

-

Environmental Sensitivity: The fluorescence of fluorescein and its derivatives can be sensitive to the local environment, such as pH and polarity. While this can be a consideration for quantitative measurements, it can also be leveraged as an advantage to probe conformational changes in proteins that alter the environment of the attached dye.

-

Versatility in Applications: The properties of 6-IAF make it suitable for a wide array of research applications. These include the visualization of protein localization and dynamics in live and fixed cells, the study of protein-protein interactions through FRET, and the analysis of protein expression levels in complex mixtures using techniques like 2D-DIGE (Difference Gel Electrophoresis).[2][3]

Quantitative Data and Properties

For researchers to effectively utilize 6-IAF, a clear understanding of its quantitative properties is essential. The following tables summarize key data for 6-IAF and provide a comparison with other common thiol-reactive fluorescent probes.